molecular formula C20H19FN4O2 B4259821 4-fluoro-N-[3-oxo-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]propyl]benzamide

4-fluoro-N-[3-oxo-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]propyl]benzamide

Cat. No.: B4259821
M. Wt: 366.4 g/mol
InChI Key: BQEVJKGXZLTUFX-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-oxo-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]propyl]benzamide is a complex organic compound that features a benzamide core substituted with a fluorine atom and a pyrazole moiety

Properties

IUPAC Name

4-fluoro-N-[3-oxo-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-17-8-6-15(7-9-17)20(27)22-11-10-18(26)23-12-16-13-24-25-19(16)14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,27)(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEVJKGXZLTUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CNC(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-oxo-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]propyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The synthesis may also involve the use of hydrazines and α-enones to produce pyrazolines, which can then be oxidized to form pyrazoles .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-oxo-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the benzamide core can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole moiety can yield pyrazole N-oxides, while reduction of the carbonyl group can produce benzyl alcohol derivatives.

Scientific Research Applications

4-fluoro-N-[3-oxo-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]propyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-oxo-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]propyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[3-oxo-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]propyl]benzamide is unique due to its specific substitution pattern and the presence of both a fluorine atom and a pyrazole moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[3-oxo-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]propyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-[3-oxo-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]propyl]benzamide

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